Home > Products > Screening Compounds P9316 > N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide - 2310123-95-4

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide

Catalog Number: EVT-3102822
CAS Number: 2310123-95-4
Molecular Formula: C19H28N6O2S
Molecular Weight: 404.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for treating solid tumors. [] Clinical trials of SGX523 were halted due to observed renal toxicity in patients, likely due to the formation of crystalline deposits in renal tubules. [] Further research revealed species-dependent metabolism of SGX523 by aldehyde oxidase (AO) in monkeys and humans, producing a metabolite with significantly lower solubility. []

Relevance: SGX523 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide. Both compounds feature substitutions at the 3- and 6-positions of this central structure. This shared core suggests potential similarities in their binding affinities and pharmacological profiles. Understanding the metabolic liabilities of SGX523, particularly its species-specific metabolism, can inform the development of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide and guide the selection of appropriate preclinical models.

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

Compound Description: Compound 1 is a potent and selective c-Met inhibitor. [] Despite its promising preclinical profile, Compound 1 demonstrated high in vitro NADPH-dependent covalent binding to microsomal proteins, particularly in rats, mice, and monkeys. [] This covalent binding, mediated by cytochrome P450 enzymes (CYP 3A4, 1A2, and 2D6 in humans; CYP 2A2, 3A1, and 3A2 in rats), led to the formation of a reactive intermediate and subsequent glutathione conjugation. []

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

Compound Description: Compound 2 was developed as a potential alternative to Compound 1, aiming to reduce bioactivation while maintaining desirable pharmacokinetic and pharmacodynamic properties. [] Although the primary metabolic pathway of Compound 2 shifted to the naphthyridine ring alkoxy substituent, it still exhibited glutathione conjugation and high covalent binding across species, albeit to a lesser extent than Compound 1. []

Relevance: Similar to Compound 1, the presence of the isothiazole ring in Compound 2, alongside the shared [, , ]triazolo[4,3-b]pyridazine core with N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide, emphasizes the potential for bioactivation and toxicity associated with this structural motif. The continued observation of glutathione conjugation and covalent binding, even with structural modifications, highlights the challenges in mitigating these liabilities.

(S)-3-(1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo(4,3- b)pyridazin-6-amine

Compound Description: This compound acts as an inhibitor of c-Met kinase, as evidenced by its X-ray crystal structure in complex with the target. [] The structure provides insights into the binding mode and interactions crucial for inhibiting c-Met kinase activity.

Relevance: This compound and N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide share the central [, , ]triazolo[4,3-b]pyridazine core. Understanding the specific interactions of (S)-3-(1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo(4,3- b)pyridazin-6-amine with c-Met kinase, as revealed by its X-ray crystal structure, can provide valuable information for designing and optimizing the activity of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide against the same target.

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide

Compound Description: This compound is known to interact with the first bromodomain of the human BRD4 protein, as demonstrated by the availability of a crystal structure of the complex. [] Analysis of this structure can elucidate the binding mode and key interactions responsible for inhibiting BRD4.

Relevance: This compound and N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide share the [, , ]triazolo[4,3-b]pyridazine scaffold, suggesting potential for overlapping biological activities or targets. While the specific target of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide remains unclear, investigating its potential interaction with BRD4, given the known activity of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide, could be worthwhile.

N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide derivatives

Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity against various microorganisms. [] The study aimed to explore the structure-activity relationships and identify potent antimicrobial agents within this chemical series.

Relevance: These benzamide derivatives share the core [, , ]triazolo[4,3-b]pyridazine structure with N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide. The antimicrobial activity observed in this compound series suggests that N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide might also exhibit antimicrobial properties, which could be further investigated.

N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)sulfonamide derivatives

Compound Description: Similar to their benzamide counterparts, these sulfonamide derivatives were synthesized and evaluated for their antimicrobial activity. [] This study aimed to explore the impact of the sulfonamide moiety on antimicrobial potency and spectrum of activity.

Relevance: These sulfonamide derivatives, along with N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide, share the [, , ]triazolo[4,3-b]pyridazine core structure and belong to the sulfonamide class of compounds. The observed antimicrobial activity within this series suggests that N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide may also possess antimicrobial properties, warranting further exploration.

Properties

CAS Number

2310123-95-4

Product Name

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide

Molecular Formula

C19H28N6O2S

Molecular Weight

404.53

InChI

InChI=1S/C19H28N6O2S/c1-23(28(26,27)16-8-3-2-4-9-16)15-12-24(13-15)18-11-10-17-20-21-19(25(17)22-18)14-6-5-7-14/h10-11,14-16H,2-9,12-13H2,1H3

InChI Key

LZRWWGSXPYTYIA-UHFFFAOYSA-N

SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C5CCCCC5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.